Chemical structure and molecular weight of 5-(4-Fluorophenyl)thiophene-2-carbaldehyde
Chemical structure and molecular weight of 5-(4-Fluorophenyl)thiophene-2-carbaldehyde
Topic: Chemical Structure and Molecular Weight of 5-(4-Fluorophenyl)thiophene-2-carbaldehyde Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals[1]
Molecular Architecture, Synthetic Methodology, and Applications[1]
Executive Summary
5-(4-Fluorophenyl)thiophene-2-carbaldehyde (CAS: 249504-38-9) is a critical heterocyclic intermediate used extensively in medicinal chemistry and materials science.[1][2] Functioning as a pharmacophore scaffold, it serves as a precursor for Schiff bases with antibacterial properties and is integral to the synthesis of functionalized conjugated polymers and Covalent Organic Frameworks (COFs).[1] This guide provides a definitive analysis of its physicochemical properties, a validated Suzuki-Miyaura synthesis protocol, and structural characterization data.[1]
Part 1: Molecular Architecture & Physicochemical Properties[1]
The compound consists of a thiophene ring substituted at the C2 position with a formyl group (aldehyde) and at the C5 position with a 4-fluorophenyl moiety.[1] This push-pull electronic structure—combining the electron-withdrawing aldehyde and the electron-rich thiophene—makes it highly reactive for condensation reactions and useful in optoelectronics.
Table 1: Core Physicochemical Data
| Property | Value | Notes |
| Chemical Name | 5-(4-Fluorophenyl)thiophene-2-carbaldehyde | IUPAC Nomenclature |
| CAS Number | 249504-38-9 | Primary identifier |
| Molecular Formula | C₁₁H₇FOS | |
| Molecular Weight | 206.24 g/mol | Average mass |
| Exact Mass | 206.0202 g/mol | Monoisotopic (useful for HRMS) |
| Physical State | Solid (Light yellow to greenish) | Crystalline powder |
| SMILES | O=Cc1sc(c2ccc(F)cc2)cc1 | Canonical |
| InChI Key | JSWYSOJZYJPLNN-UHFFFAOYSA-N |
Part 2: Synthetic Pathways & Methodology[1][8][9]
The most robust method for synthesizing 5-(4-Fluorophenyl)thiophene-2-carbaldehyde is the Suzuki-Miyaura Cross-Coupling reaction .[1] This palladium-catalyzed pathway couples an organoboron species with an organohalide, offering high regioselectivity and tolerance for the aldehyde functional group.[1]
Experimental Protocol: Suzuki-Miyaura Coupling
Reaction:
5-Bromothiophene-2-carbaldehyde + 4-Fluorophenylboronic acid
Reagents:
-
Substrate A: 5-Bromothiophene-2-carbaldehyde (1.0 equiv)[1]
-
Substrate B: 4-Fluorophenylboronic acid (1.2 equiv)[1]
-
Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (3-5 mol%)[1]
-
Base: Potassium Carbonate (K₂CO₃) (2.0 equiv) or Potassium Phosphate (K₃PO₄)[1]
-
Solvent: Toluene : Water (4:1 ratio) or 1,4-Dioxane : Water (4:1)[1]
Step-by-Step Workflow:
-
Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 5-bromothiophene-2-carbaldehyde (1.0 eq) in Toluene.
-
Activation: Add 4-fluorophenylboronic acid (1.2 eq) and the aqueous base solution (K₂CO₃ dissolved in minimal water).
-
Degassing: Purge the mixture with Nitrogen (N₂) or Argon for 15 minutes to remove dissolved oxygen (critical to prevent catalyst deactivation).
-
Catalysis: Add Pd(PPh₃)₄ (0.05 eq) quickly under inert atmosphere.
-
Reaction: Reflux the mixture at 90–100°C for 12–15 hours. Monitor progress via TLC (Thin Layer Chromatography) using Hexane:Ethyl Acetate (typically 4:1).[1]
-
Work-up: Cool to room temperature. Dilute with water and extract with Dichloromethane (DCM) or Ethyl Acetate (3x).[1]
-
Purification: Wash combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via silica gel column chromatography (Eluent: Petroleum Ether/Ethyl Acetate gradient).
Mechanistic Visualization[1]
The following diagram illustrates the catalytic cycle governing this synthesis, highlighting the oxidative addition and reductive elimination steps that drive the formation of the biaryl bond.
Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling for the synthesis of 5-(4-Fluorophenyl)thiophene-2-carbaldehyde.
Part 3: Analytical Characterization[1]
To validate the structural integrity of the synthesized compound, the following spectroscopic signatures should be confirmed.
1. Proton NMR (
-
Aldehyde (-CHO): A distinct singlet appearing downfield at
9.80 – 9.95 ppm .[1] -
Thiophene Protons: Two doublets (or overlapping signals) in the aromatic region
7.30 – 7.80 ppm .[1] The proton at C3 (adjacent to aldehyde) typically appears more downfield due to the electron-withdrawing carbonyl group. -
Phenyl Protons: Two multiplets corresponding to the AA'BB' system of the para-fluorophenyl group, typically found between
7.10 – 7.70 ppm .[1]
2. Mass Spectrometry (MS):
-
ESI/EI-MS: Look for the molecular ion peak
or protonated adduct at m/z ~206/207 .[1] -
Isotope Pattern: Sulfur (
S) provides a characteristic M+2 peak (~4.4% relative abundance).[1]
3. Infrared Spectroscopy (FT-IR):
-
C=O Stretch: Strong band at 1650–1680 cm
(Aldehyde).[1] -
C-F Stretch: Strong band in the 1150–1250 cm
region.
Part 4: Applications in Drug Discovery & Materials[1][2]
The versatility of 5-(4-Fluorophenyl)thiophene-2-carbaldehyde stems from its dual functionality.
1. Medicinal Chemistry (Pharmacophore Scaffold):
-
Antibacterial Agents: The aldehyde group is frequently condensed with amines to form Schiff bases (imines).[1] These derivatives have demonstrated efficacy against Gram-negative bacteria like Pseudomonas aeruginosa.
-
Enzyme Inhibitors: Thiophene-based analogues are explored as inhibitors for urease and other metalloenzymes.
2. Materials Science (Organic Electronics):
-
Covalent Organic Frameworks (COFs): This molecule serves as a monomer for COFs used in gas separation and catalysis.[1][2]
-
OLEDs: The thiophene-phenyl conjugation extends the
-system, making it a valuable building block for organic semiconductors and light-emitting diodes.
Figure 2: Strategic application domains for the 5-(4-Fluorophenyl)thiophene-2-carbaldehyde scaffold.
References
-
Smolecule. (2023).[1][2] 5-(4-Fluorophenyl)thiophene-2-carbaldehyde: Properties and Applications. Retrieved from [1]
-
PubChem. (2025).[1][3][4] Compound Summary: 5-(4-Fluorophenyl)thiophene-2-carbaldehyde.[1][2][5][6][7] National Library of Medicine.[1] Retrieved from
-
Ullah, A., et al. (2013).[1] Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. Molecules, 18, 149-165.[1] Retrieved from [1]
-
Sigma-Aldrich. (2025). Product Specification: 5-(4-fluorophenyl)thiophene-2-carbaldehyde.[1][2][5] Retrieved from [5]
-
BenchChem. (2025).[1][8] Suzuki Coupling Reactions Using 3-Bromobenzo[b]thiophene-2-carbaldehyde (Analogous Protocol).[1] Retrieved from [1]
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- 4. 5-(4-Fluoro-phenyl)-furan-2-carbaldehyde | C11H7FO2 | CID 766117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5-(4-fluorophenyl)thiophene-2-carbaldehyde | 249504-38-9 [sigmaaldrich.cn]
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